17-epi-Testosterone Enanthate is a synthetic derivative of epitestosterone, which is an epimer of testosterone. Epitestosterone, also known as 17α-testosterone, is characterized by its weak androgenic activity and serves primarily as a competitive antagonist of the androgen receptor. This compound is utilized in various scientific and medical applications, particularly in the study of hormone interactions and doping analysis in sports.
17-epi-Testosterone Enanthate is synthesized from 4-androstene-3,17-dione through a series of chemical reactions, including etherification and esterification processes. The compound can be found in commercial chemical databases and is available for research purposes.
This compound falls under the category of anabolic steroids and is classified as an androgenic steroid. It is important to note that while it shares structural similarities with testosterone, its biological effects differ due to its unique configuration at the 17α position.
The synthesis of 17-epi-Testosterone Enanthate typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature and solvent choice. High-performance liquid chromatography (HPLC) is often employed to purify the final product and confirm its identity through retention time comparison with standards.
The molecular formula of 17-epi-Testosterone Enanthate is , with a molecular weight of approximately 346.51 g/mol. The structure features a steroid backbone typical of androgens, with specific modifications at the C17 position.
17-epi-Testosterone Enanthate participates in various chemical reactions typical for steroids, including:
These reactions are often catalyzed by enzymes or conducted under acidic or basic conditions, depending on the desired product. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are utilized to monitor these transformations.
The mechanism of action for 17-epi-Testosterone Enanthate involves binding to androgen receptors in target tissues. Although it exhibits weaker androgenic activity compared to testosterone, it can still influence gene expression related to muscle growth and development.
Research indicates that while 17-epi-Testosterone Enanthate does not significantly enhance performance compared to testosterone, it can modulate certain physiological processes due to its structural similarity to testosterone.
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to characterize the compound's structure and purity.
17-epi-Testosterone Enanthate has several applications in scientific research:
17-epi-Testosterone Enanthate (chemical name: 17α-testosterone heptanoate) is a stereoisomer of testosterone enanthate characterized by its epimeric configuration at the C17 position. Unlike testosterone, where the hydroxy group adopts the β-orientation (projecting above the steroid ring plane), 17-epi-testosterone features an α-oriented hydroxy group at C17, resulting in axial positioning. This epimer is esterified with enanthic acid (heptanoic acid) at the 17α-hydroxy group, forming a lipophilic prodrug with the molecular formula C26H40O3 and a molecular weight of 400.594 g/mol [1] [7] [10]. The ester bond significantly alters the compound’s physicochemical properties compared to unesterified epitestosterone, including increased lipid solubility (logP ≈ 6.2) and melting point (212°C) [7] [10].
The stereochemical inversion at C17 profoundly impacts biological activity. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm that the A-ring (Δ4-3-keto) and B/C ring junctions retain trans configurations identical to testosterone, but the 17α-orientation disrupts optimal binding to the androgen receptor’s ligand-binding domain [3] [9]. This structural distinction underpins its divergent pharmacological behavior relative to testosterone enanthate.
Table 1: Molecular Properties of 17-epi-Testosterone Enanthate
Property | Value | Reference |
---|---|---|
Molecular Formula | C26H40O3 | [1] |
Molecular Weight | 400.594 g/mol | [1] |
Melting Point | 212°C | [7] |
Storage Conditions | +2°C to +8°C (refrigerated) | [1] |
Purity Specifications | >95% (HPLC) | [1] |
CAS Number (Free Epitestosterone) | 481-30-1 | [10] |
Epitestosterone, the free alcohol form of 17-epi-testosterone enanthate, was first identified in the 1960s as a natural isomer of testosterone in human biosynthetic pathways. Initial studies revealed its secretion predominantly from the testes (~50%) and adrenal glands, though its physiological role remained enigmatic [3] [9]. The pivotal historical significance of epitestosterone emerged in anti-doping science: In 1983, biochemist Manfred Donike pioneered the testosterone-to-epitestosterone (T/E) ratio test to detect exogenous testosterone abuse in athletes. This test exploited the fact that testosterone administration elevates urinary testosterone glucuronide without proportionally increasing epitestosterone, altering their typical 1:1 equilibrium [3].
The development of 17-epi-testosterone enanthate as a synthetic derivative was driven by analytical chemistry requirements. Unlike testosterone enanthate—mass-produced for clinical use since 1954 [8]—the epimeric ester remained a niche reference material. Its primary application arose in antidoping laboratories, where it served as an analytical standard to identify epitestosterone glucuronide in urine and validate T/E ratio tests. Synthesis challenges contributed to its scarcity: Epimerization at C17 requires harsh alkaline conditions or enzymatic catalysis, often yielding mixtures requiring rigorous chromatographic separation [6] [10]. Noteworthy cases involving epitestosterone masking include Floyd Landis’s 2006 Tour de France doping case, where a T/E ratio of 11:1 (exceeding the 4:1 threshold) triggered carbon isotope ratio confirmation [3].
Table 2: Key Historical Events in Epitestosterone Research
Year | Event | Significance |
---|---|---|
1960s | Isolation of epitestosterone from human urine | Confirmed as endogenous steroid |
1983 | T/E ratio testing at Pan American Games | First large-scale antidoping application; 15 positives |
1993 | Dehennin’s study on testicular epitestosterone secretion | Clarified biosynthetic origins (50% testicular) |
2005 | WADA reduces T/E ratio threshold to 4:1 | Enhanced doping detection sensitivity |
2006 | Floyd Landis doping case with elevated T/E ratio | Highlighted limitations of T/E ratio alone; shifted focus to IRMS confirmation |
Bioactivity and Receptor Interaction:Unlike testosterone enanthate—which hydrolyzes to testosterone and activates androgen receptors (AR)—17-epi-testosterone enanthate’s hydrolysis product (17α-testosterone) exhibits antagonistic properties. In vitro studies confirm it competitively inhibits testosterone binding to AR (Ki ≈ 1.5 μM) and potently inhibits 5α-reductase (IC50 = 10−7 M), reducing dihydrotestosterone (DHT) synthesis [3] [9]. Consequently, it lacks anabolic/androgenic efficacy and may counteract endogenous testosterone signaling.
Metabolic Pathways:Hydrolysis kinetics differ significantly: Testosterone enanthate releases bioactive testosterone via esterases, whereas 17α-testosterone from the epimeric ester undergoes rapid glucuronidation. This results in divergent urinary excretion profiles. After testosterone enanthate administration, metabolites like androsterone, etiocholanolone, and 5α-androstanediol increase markedly, whereas epitestosterone glucuronide shows no consistent change [5]. Crucially, exogenous 17-epi-testosterone enanthate elevates urinary epitestosterone levels, potentially normalizing T/E ratios—a masking strategy banned by the World Anti-Doping Agency (WADA) [3] [4].
Physicochemical and Analytical Behavior:Both isomers share identical elemental composition and similar chromatographic retention in reversed-phase HPLC. However, mass spectrometry reliably differentiates them via characteristic fragment ions (e.g., m/z 288 for epitestosterone vs. m/z 288 for testosterone—identical mass but distinct retention times) [1] [10]. Carbon isotope ratio mass spectrometry (IRMS) provides definitive origin proof: Pharmaceutical 17-epi-testosterone enanthate typically exhibits δ13C values ≤ −30‰, contrasting endogenous epitestosterone (−23.8‰ ± 0.93‰) [4].
Table 3: Comparative Properties of Key Androgen Esters
Property | Testosterone Enanthate | 17-epi-Testosterone Enanthate | Testosterone Cypionate |
---|---|---|---|
Ester Group | Heptanoate | Heptanoate | Cyclopentylpropionate |
C17 Configuration | 17β | 17α | 17β |
AR Activation | Full agonist | Antagonist | Full agonist |
5α-Reductase Inhibition | Weak | Potent | Weak |
Major Urinary Metabolites | Androsterone, Etiocholanolone | Epitestosterone glucuronide | Androsterone, Etiocholanolone |
δ13C Range (‰) | −27.5 to −31.5 | ≤ −30.3 | −26.9 to −30.8 |
Half-Life (Days) | 4.5 | Undetermined | 5–8 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8